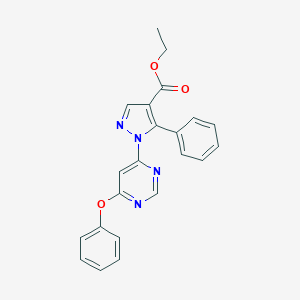![molecular formula C17H13FN4S B287265 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287265.png)
3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound works by modulating the levels of certain neurotransmitters in the brain, such as GABA and serotonin. This modulation of neurotransmitter levels is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several biochemical and physiological effects. This compound has been found to increase the levels of GABA and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and anxiety. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. This compound has been found to have potent anticonvulsant, anxiolytic, and antidepressant activities at relatively low doses. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several potential future directions for the research on 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising directions is the development of new drugs based on this compound for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the exact mechanism of action of this compound and its potential side effects. Moreover, the potential use of this compound in other fields of science, such as agriculture and environmental science, should also be explored.
Métodos De Síntesis
The synthesis of 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 4-methylphenyl hydrazine with 4-fluorobenzyl chloride, followed by the reaction of the resulting intermediate with 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid. This method has been found to produce high yields of the desired product.
Aplicaciones Científicas De Investigación
3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively researched for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to have potential therapeutic properties. Studies have shown that this compound has potent anticonvulsant, anxiolytic, and antidepressant activities, making it a potential candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Propiedades
Nombre del producto |
3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C17H13FN4S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S/c1-11-2-6-13(7-3-11)16-21-22-15(19-20-17(22)23-16)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3 |
Clave InChI |
IZGDKKCPUKXQAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)


![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)
![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)
![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)
![6-[(4-Fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287197.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287198.png)
![6-Propyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287199.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287200.png)
![6-Propyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287203.png)
![{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether](/img/structure/B287204.png)